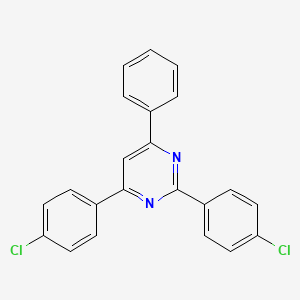![molecular formula C19H21NO3 B12634837 (6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one CAS No. 920799-33-3](/img/structure/B12634837.png)
(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one: is a complex organic compound characterized by its unique morpholine ring structure substituted with a benzyloxyphenyl group and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one typically involves multiple steps, starting from readily available precursors One common method includes the protection of phenol with a benzyl group, followed by the formation of the morpholine ring through a series of nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one: undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of (6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the morpholine ring can interact with various biological macromolecules. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one: can be compared with other similar compounds, such as:
(6S)-6-[4-(Methoxy)phenyl]-4-ethylmorpholin-3-one: Similar structure but with a methoxy group instead of a benzyloxy group.
(6S)-6-[4-(Hydroxy)phenyl]-4-ethylmorpholin-3-one: Contains a hydroxy group, leading to different chemical reactivity and biological activity.
(6S)-6-[4-(Ethoxy)phenyl]-4-ethylmorpholin-3-one: Features an ethoxy group, which can influence its solubility and interaction with biological targets.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
920799-33-3 |
|---|---|
Formule moléculaire |
C19H21NO3 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
(6S)-4-ethyl-6-(4-phenylmethoxyphenyl)morpholin-3-one |
InChI |
InChI=1S/C19H21NO3/c1-2-20-12-18(23-14-19(20)21)16-8-10-17(11-9-16)22-13-15-6-4-3-5-7-15/h3-11,18H,2,12-14H2,1H3/t18-/m1/s1 |
Clé InChI |
XGWSOKNCEJDPBD-GOSISDBHSA-N |
SMILES isomérique |
CCN1C[C@@H](OCC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CCN1CC(OCC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-1,2,4-Triazole-1-acetic acid, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-, 1,1-dimethylethyl ester](/img/structure/B12634756.png)
![2-[4-(Trifluoromethyl)phenyl]thiomorpholine](/img/structure/B12634761.png)
![1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5S)-](/img/structure/B12634765.png)
![1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12634768.png)
![(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12634775.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12634787.png)

![2-Buten-1-one, 1-[(3R)-3-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B12634800.png)

![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12634813.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(2-methyl-4-thiazolyl)-6-[4-(1-piperidinyl)phenyl]-](/img/structure/B12634822.png)



